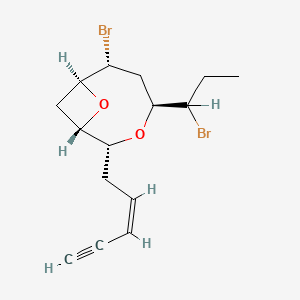

Laureatin

説明

特性

CAS番号 |

18762-30-6 |

|---|---|

分子式 |

C15H20Br2O2 |

分子量 |

392.13 g/mol |

IUPAC名 |

(1S,2R,4S,6R,7S)-6-bromo-4-(1-bromopropyl)-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane |

InChI |

InChI=1S/C15H20Br2O2/c1-3-5-6-7-12-15-9-14(19-15)11(17)8-13(18-12)10(16)4-2/h1,5-6,10-15H,4,7-9H2,2H3/b6-5-/t10?,11-,12-,13+,14+,15+/m1/s1 |

InChIキー |

QVSXXUNREJZJAN-WDAGUQPRSA-N |

異性体SMILES |

CCC([C@@H]1C[C@H]([C@@H]2C[C@H](O2)[C@H](O1)C/C=C\C#C)Br)Br |

正規SMILES |

CCC(C1CC(C2CC(O2)C(O1)CC=CC#C)Br)Br |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Laureatin; |

製品の起源 |

United States |

Foundational & Exploratory

The Enigmatic Anti-Cancer Potential of Laureatin: A Call for Deeper Mechanistic Exploration

Despite its identification as a promising cytotoxic agent, the marine-derived natural product laureatin remains a molecule of significant mystery within the cancer research community. A comprehensive review of existing scientific literature reveals a conspicuous absence of in-depth studies elucidating its precise mechanism of action in cancer cells. While its potential to inhibit cancer cell growth is acknowledged, the underlying molecular pathways, cellular targets, and a detailed pharmacological profile are yet to be defined. This knowledge gap precludes the development of a comprehensive technical guide on its core functions and hinders its potential translation into a therapeutic agent.

This compound, a halogenated C15 acetogenin (B2873293) first isolated from the red alga Laurencia nipponica, belongs to a class of marine compounds known for their diverse and potent biological activities. Acetogenins (B1209576), in general, have garnered considerable attention for their anti-cancer properties, with some studies pointing towards the induction of apoptosis and cell cycle arrest as common mechanisms of action.[1] For instance, acetogenins from the Annonaceae family are known to inhibit Complex I of the mitochondrial respiratory chain, leading to ATP depletion and subsequent cancer cell death.[2][3] However, it is crucial to emphasize that these findings are not specific to this compound and a direct extrapolation of these mechanisms would be scientifically unsound without dedicated experimental validation.

Initial searches for this compound's cytotoxic activity confirm its classification as a compound with potential anti-cancer effects. However, these mentions are largely descriptive, lacking the quantitative data and detailed experimental protocols necessary for a thorough mechanistic understanding. There is a notable lack of published research detailing this compound's impact on key cellular processes implicated in cancer progression, such as:

-

Apoptosis Induction: There are no specific studies demonstrating whether this compound triggers programmed cell death in cancer cells, nor is there information on the activation of key apoptotic mediators like caspases or the involvement of the intrinsic or extrinsic apoptotic pathways.

-

Cell Cycle Regulation: The effect of this compound on the progression of the cell cycle in cancerous cells remains uninvestigated. It is unknown whether this compound induces cell cycle arrest at specific checkpoints, such as G1/S or G2/M, a common mechanism for many anti-cancer agents.[4]

-

Signaling Pathway Modulation: The intricate network of cellular signaling pathways that govern cancer cell proliferation, survival, and metastasis represents a primary target for many chemotherapeutic drugs. Currently, there is no available data on which, if any, signaling pathways are modulated by this compound. Key pathways such as PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin, which are often dysregulated in cancer, have not been studied in the context of this compound exposure.[5]

The absence of this fundamental knowledge makes it impossible to construct the detailed technical guide requested, which would necessitate:

-

Quantitative Data Summaries: Without experimental results, there is no data to present in tabular format for comparison.

-

Detailed Experimental Protocols: The lack of published mechanistic studies means that no established protocols for investigating this compound's effects are available.

-

Signaling Pathway and Workflow Diagrams: Visual representations of this compound's mechanism of action cannot be generated without a clear understanding of the pathways it affects.

References

- 1. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Laureatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureatin is a fascinating and structurally complex C15 acetogenin (B2873293) natural product, first isolated from the marine red alga Laurencia nipponica. Exhibiting potent biological activity, notably as a mosquito larvicide, it has garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and total synthesis of this compound. Detailed experimental protocols for key synthetic steps are presented, alongside a summary of its known biological activities and a discussion of its potential mechanism of action. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Discovery and Structure Elucidation

This compound was first reported in 1970 by Irie, Izawa, and Kurosawa, who isolated it from the red alga Laurencia nipponica Yamada.[1] The structure elucidation of this novel halogenated cyclic ether was a significant challenge at the time and was accomplished through a combination of chemical degradation and spectroscopic methods.

The molecular formula was established through elemental analysis and mass spectrometry. Infrared (IR) spectroscopy indicated the presence of hydroxyl and ether functionalities. The complex stereochemistry and the unusual eight-membered ether ring containing a bromine atom and an exocyclic ethylidene group, along with an oxetane (B1205548) ring and a terminal enyne side chain, were pieced together using nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR.[1]

Table 1: Key Spectroscopic Data for the Structure Elucidation of this compound

| Spectroscopic Technique | Observed Features |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) groups, C-O ether linkages, and the terminal alkyne (C≡C-H). |

| ¹H NMR Spectroscopy | Signals corresponding to the various protons in the molecule, including those on the ether rings, the side chain, and the terminal alkyne. Coupling constants helped to determine the relative stereochemistry. |

| ¹³C NMR Spectroscopy | Resonances for all carbon atoms, confirming the carbon skeleton and the presence of various functional groups. |

Total Synthesis Pathway

The unique and complex architecture of this compound has made it an attractive target for total synthesis. A notable asymmetric total synthesis was accomplished by the research group of Deukjoon Kim in 2007.[2][3] Their strategy involved the stereoselective construction of the eight-membered ether ring followed by the formation of the oxetane ring.

A key feature of their synthesis is the "lone pair-lone pair interaction-controlled" epimerization to establish the desired α,α'-trans-oxocene core.[3] The synthesis commences from a readily available chiral starting material and employs a series of highly stereoselective reactions to install the numerous stereocenters.

Below is a DOT language script that diagrams the logical flow of the total synthesis of this compound as reported by Kim et al.

Caption: Logical workflow for the total synthesis of (+)-Laureatin.

Key Experimental Protocols

The following are detailed methodologies for key transformations in the total synthesis of this compound, based on the work of Kim et al.[2]

Protocol 1: Halogenation (Hydroxyl Inversion)

-

Objective: To invert the stereochemistry of the free secondary hydroxyl group on the eight-membered ring intermediate.

-

Reagents and Conditions: To a solution of the alcohol intermediate in a suitable aprotic solvent (e.g., dichloromethane), add trioctylphosphine (B1581425) and a halogenating agent (e.g., carbon tetrabromide or N-iodosuccinimide). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (for iodination) or water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Oxetane Ring Formation

-

Objective: To construct the oxetane ring via intramolecular cyclization.

-

Reagents and Conditions: The diol precursor, with one hydroxyl group protected, is treated with a base (e.g., sodium hydride or potassium tert-butoxide) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction is typically run at 0 °C to room temperature.

-

Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica (B1680970) gel chromatography.

Protocol 3: Enyne Cross-Metathesis

-

Objective: To install the characteristic (Z)-enyne side chain.

-

Reagents and Conditions: A terminal alkene intermediate is subjected to a cross-metathesis reaction with a suitable enyne partner using a ruthenium-based catalyst, such as the Grubbs second-generation catalyst or a specialized catalyst for enyne metathesis. The reaction is carried out in an inert solvent like dichloromethane (B109758) or toluene (B28343) under an inert atmosphere (e.g., argon or nitrogen).

-

Work-up: The reaction is quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel.

Table 2: Summary of Yields for Key Synthetic Steps (Representative)

| Step | Transformation | Reported Yield (%) |

| Halogenation | Inversion of secondary hydroxyl | >90 |

| Oxetane Formation | Intramolecular cyclization to form the oxetane ring | ~85 |

| Cross-Metathesis | Formation of the (Z)-enyne side chain | ~70-80 |

| Overall Yield | From advanced intermediate to this compound | Not explicitly stated in abstract |

Note: The yields are approximate and based on typical values for these types of reactions as described in the literature. The precise yields for each step in the this compound synthesis would be detailed in the full experimental section of the primary publication.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably as a potent mosquito larvicide.[1] C15 acetogenins (B1209576) from Laurencia species are known to possess a wide range of biological properties, including cytotoxic, antibacterial, and insecticidal activities.

Larvicidal Activity

While the original discovery papers highlighted its potent activity, specific quantitative data such as LC50 values against various mosquito species are not widely reported in publicly available literature. The larvicidal properties suggest that this compound could be a promising lead compound for the development of new, natural-product-based insecticides.

Mechanism of Action

The precise molecular mechanism of action for this compound's insecticidal activity has not been fully elucidated. However, many naturally occurring insecticides with complex structures exert their effects by targeting the nervous system of insects. It is plausible that this compound acts as a neurotoxin.

The general class of acetogenins, particularly those from the Annonaceae family, are known to be potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. While this compound is a marine-derived acetogenin with a different structural framework, it is possible that it shares a similar mechanism of disrupting cellular respiration in insects.

The diagram below illustrates a hypothetical signaling pathway for the neurotoxic effects of an insecticide.

Caption: A hypothetical mechanism of action for this compound's larvicidal activity.

Further research is required to identify the specific molecular targets of this compound in insects and to fully understand the signaling pathways that lead to its potent larvicidal effects. Such studies would be invaluable for the development of more effective and selective insecticides.

Conclusion

This compound remains a significant natural product due to its intricate molecular architecture and promising biological activity. The successful total synthesis by Kim and coworkers has not only confirmed its structure but also opened avenues for the synthesis of analogs with potentially enhanced or modified activities. Future research should focus on elucidating the precise mechanism of its insecticidal action and exploring its potential for development as a commercial larvicide. The detailed synthetic protocols and structural information provided in this guide serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

References

An In-depth Technical Guide to Laureatin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureatin is a fascinating marine natural product that has garnered significant interest within the scientific community. Isolated from the red algae Laurencia nipponica and also found in the sea hare Aplysia dactylomela, this compound belongs to a class of medium-ring ethers known for their complex structures and potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on presenting detailed data and experimental methodologies for the scientific community.

Chemical Structure and Stereochemistry

This compound is a bicyclic bromoether with a molecular formula of C₁₅H₂₀Br₂O₂.[1] Its structure is characterized by an eight-membered ether ring fused with an oxetane (B1205548) ring and substituted with a brominated propyl group and a pentenynyl side chain. The precise stereochemistry of the naturally occurring (+)-Laureatin is crucial for its biological activity.

The absolute configuration of (+)-Laureatin has been determined as (3Z)-laureatin. A detailed analysis of its stereoisomers, including isothis compound, has been a subject of extensive research, leading to the total synthesis of these complex molecules.

Figure 1: 2D representation of the core bicyclic ring system of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀Br₂O₂ | [1] |

| Molecular Weight | 392.13 g/mol | [2] |

| Exact Mass | 389.983 g/mol | [2] |

| Appearance | Solid at room temperature | |

| Density | 1.469 g/cm³ | |

| Boiling Point | 424.8 °C at 760 mmHg | |

| Flash Point | 175.9 °C | |

| LogP | 3.817 | |

| Optical Rotation [α]D | +18.5° (c 1.0, CHCl₃) | T. Suzuki et al. |

Table 1: General Physicochemical Properties of this compound.

Solubility

This compound exhibits limited solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and other common organic solvents. For in vivo studies, formulations often involve the use of co-solvents and surfactants.

| Solvent | Solubility | Reference |

| DMSO | Soluble | |

| Ethanol | Soluble | Inferred from general chemical properties |

| Water | Poorly soluble |

Table 2: Solubility Profile of this compound.

Spectroscopic Data

Detailed spectroscopic data is critical for the identification and characterization of this compound. The following tables provide the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (3Z)-Laureatin, as reported by T. Suzuki et al.

¹H NMR Spectral Data (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 3.14 | d | 1.95 |

| 2 | 2.40 | dddd | 15.13, 5.86, 5.61, 1.95 |

| 3 | 5.86 | ddt | 10.74, 7.32, 1.46 |

| 4 | 6.12 | ddd | 10.74, 8.79, 7.32 |

| 5 | 4.08 | d | 8.79 |

| 6 | 4.22 | m | |

| 7 | 2.55 | m | |

| 8α | 2.25 | m | |

| 8β | 2.05 | m | |

| 9 | 4.01 | m | |

| 10 | 3.98 | m | |

| 12 | 4.45 | m | |

| 13 | 2.15 | m | |

| 14 | 2.45 | m | |

| 15 | 1.08 | t | 7.32 |

Table 3: ¹H NMR Data for (3Z)-Laureatin.

¹³C NMR Spectral Data (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 82.6 |

| 2 | 34.5 |

| 3 | 128.8 |

| 4 | 131.2 |

| 5 | 78.9 |

| 6 | 80.1 |

| 7 | 35.4 |

| 8 | 33.7 |

| 9 | 85.2 |

| 10 | 58.9 |

| 11 | 88.1 |

| 12 | 75.6 |

| 13 | 30.1 |

| 14 | 25.9 |

| 15 | 12.6 |

Table 4: ¹³C NMR Data for (3Z)-Laureatin.

Biological Activity and Mechanism of Action

This compound has demonstrated potent biological activity, most notably as an insecticidal agent.

Insecticidal Activity

This compound exhibits significant insecticidal activity, particularly against mosquito larvae, making it a compound of interest for the development of new mosquitocidal agents.

Mechanism of Action

The precise mechanism of action for this compound's insecticidal activity is not yet fully elucidated. However, studies on other halogenated sesquiterpenes from the Laurencia genus, such as laurinterol, have shown acetylcholinesterase (AChE) inhibitory effects. It is plausible that this compound may share a similar mechanism of action, disrupting the nervous system of insects by inhibiting this critical enzyme. Further research is required to confirm this hypothesis and to explore other potential molecular targets.

Figure 2: Proposed mechanism of insecticidal action via AChE inhibition.

Experimental Protocols

Isolation from Laurencia nipponica

A general procedure for the isolation of this compound from Laurencia nipponica involves the following steps:

-

Extraction: The dried and ground red algae are extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.

-

Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.

-

Chromatography: The organic layer is concentrated and subjected to multiple steps of column chromatography on silica (B1680970) gel, using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

-

Purification: Final purification is typically achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.

Figure 3: General workflow for the isolation of this compound.

Total Synthesis

The total synthesis of this compound is a complex undertaking that has been achieved by several research groups. A common strategy involves the initial construction of the eight-membered ether ring followed by the formation of the oxetane ring. A detailed experimental procedure is beyond the scope of this guide, but interested readers are directed to the doctoral dissertation of Bernard Fernando Castillo for a comprehensive account of a synthetic route.

Conclusion

This compound remains a molecule of significant interest due to its intricate chemical architecture and promising biological activity. This technical guide has summarized the current knowledge on its chemical structure, physicochemical properties, and insecticidal effects. Further research into its precise mechanism of action and the exploration of its therapeutic potential beyond insect control are warranted. The detailed data and experimental outlines provided herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

References

Unveiling the Enigma: A Technical Guide to Molecular Target Identification in the Context of Laureatin

A Note to the Reader: The quest to identify the precise molecular targets of the marine-derived natural product Laureatin reveals a notable gap in the current scientific literature. While this compound, a halogenated medium-ring ether from the red algae of the Laurencia genus, has been identified and synthesized, detailed studies elucidating its specific molecular binding partners and mechanisms of action remain limited. This guide, therefore, pivots to address the broader, critical challenge of molecular target identification, a cornerstone of modern drug discovery and chemical biology. For researchers, scientists, and drug development professionals, this document will serve as an in-depth technical guide to the core principles and methodologies employed to unravel the very questions we ask of this compound. We will draw upon illustrative examples from the broader field of natural product research to provide a robust framework for this intricate process.

Section 1: The Criticality of Molecular Target Identification

The efficacy of any therapeutic agent is fundamentally linked to its interaction with specific molecular components within a biological system. Identifying these targets is paramount for several reasons:

-

Mechanism of Action (MoA): Understanding the direct molecular interactions provides a clear picture of how a compound exerts its pharmacological effect.

-

Rational Drug Design: Knowledge of the target structure and binding site enables the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Safety and Toxicity Profiling: Off-target interactions are often the cause of adverse drug reactions. A comprehensive understanding of a compound's binding profile is crucial for predicting and mitigating potential toxicity.

-

Biomarker Development: Target engagement can serve as a biomarker to monitor therapeutic response and patient stratification.

Section 2: Methodologies for Molecular Target Identification

The identification of a drug's molecular target is a multifaceted process that often employs a combination of experimental and computational approaches. These can be broadly categorized into direct and indirect methods.

Direct Approaches: Fishing for the Target

Direct methods aim to physically isolate and identify the binding partner of a compound of interest.

Experimental Protocol: Affinity-Based Protein Profiling

This powerful technique involves the use of a chemical probe, typically a modified version of the bioactive compound, to capture its interacting proteins from a complex biological sample (e.g., cell lysate).

-

Probe Synthesis: The bioactive compound (e.g., this compound) is chemically modified to incorporate a reactive group (for covalent capture) and/or a reporter tag (e.g., biotin, alkyne, or azide (B81097) for click chemistry).

-

Incubation: The probe is incubated with the biological sample to allow for binding to its target protein(s).

-

Enrichment: The probe-protein complexes are enriched from the mixture. For a biotinylated probe, this is typically achieved using streptavidin-coated beads.

-

Elution and Digestion: The bound proteins are eluted from the beads and digested into smaller peptides, usually with trypsin.

-

Mass Spectrometry (MS) Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: The identified proteins are then analyzed to distinguish specific targets from non-specific binders. This often involves comparing results from experiments with the active probe to those with an inactive control probe.

Indirect Approaches: Observing the Cellular Ripple Effect

Indirect methods infer the molecular target by observing the downstream cellular or phenotypic consequences of compound treatment.

Experimental Protocol: Global Proteomics and Transcriptomics

By analyzing changes in the abundance of all measurable proteins (proteomics) or RNA transcripts (transcriptomics) in a cell upon treatment with a compound, researchers can identify pathways and key nodes that are perturbed, thereby pointing towards the likely target.

-

Cell Culture and Treatment: A relevant cell line is cultured and treated with the compound of interest at a specific concentration and for a defined period. A vehicle-treated control is run in parallel.

-

Sample Preparation:

-

For Proteomics: Cells are lysed, and proteins are extracted and digested into peptides.

-

For Transcriptomics: RNA is extracted and converted to cDNA for sequencing (RNA-Seq).

-

-

Data Acquisition:

-

Proteomics: Peptides are analyzed by LC-MS/MS.

-

Transcriptomics: cDNA is sequenced using a next-generation sequencing platform.

-

-

Data Analysis: The resulting large datasets are statistically analyzed to identify proteins or genes that are significantly up- or downregulated in the treated cells compared to the control. Bioinformatic tools are then used for pathway and gene ontology analysis to identify the biological processes that are most affected.

| Methodology | Principle | Advantages | Disadvantages |

| Affinity-Based Protein Profiling | Direct capture of binding partners using a chemical probe. | High specificity; direct evidence of interaction. | Requires chemical synthesis of a probe; potential for steric hindrance by the tag. |

| Global Proteomics (e.g., SILAC, TMT) | Quantitative analysis of changes in protein expression upon treatment. | Unbiased, genome-wide view; no need for a probe. | Indirect evidence of target; may not detect targets that are not regulated at the expression level. |

| Transcriptomics (e.g., RNA-Seq) | Quantitative analysis of changes in gene expression upon treatment. | Unbiased, genome-wide view; can reveal regulatory networks. | Indirect evidence of target; changes in transcription may not correlate with protein-level changes. |

| Genetic Screens (e.g., CRISPR/Cas9) | Identification of genes that, when knocked out, confer resistance or sensitivity to the compound. | Causal evidence for target involvement. | Can be complex and time-consuming; may not identify non-essential targets. |

Section 3: Visualizing the Path Forward: Workflows and Pathways

Understanding the logical flow of experiments and the signaling pathways implicated by the identified targets is crucial.

Experimental Workflow for Target Identification

A generalized workflow for molecular target identification and validation.

Hypothetical Signaling Pathway Perturbation

Many natural products with anticancer properties are found to modulate apoptosis. Should this compound prove to have such activity, its target could lie within these well-established signaling cascades.

A simplified diagram of apoptotic signaling pathways with hypothetical points of intervention for this compound.

Section 4: Concluding Remarks

While the specific molecular target of this compound remains an open and intriguing question for the scientific community, the methodologies to answer it are well-established and continue to evolve. The journey from a bioactive natural product to a clinically approved drug is long and arduous, with molecular target identification being a critical and early milestone. The principles and protocols outlined in this guide provide a foundational understanding for researchers embarking on this challenging but rewarding endeavor. The future of drug discovery will undoubtedly be shaped by the innovative application of these techniques to novel chemical entities, including those, like this compound, that emerge from the vast and underexplored biodiversity of our planet.

In Vitro Anti-Tumor Activity of Laureatin and Related Compounds from Marine Sources: A Technical Overview for Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, metabolites derived from marine algae and the organisms that feed on them have garnered considerable interest in the field of oncology. Laureatin, a halogenated C15 acetogenin (B2873293) first isolated from the red alga Laurencia nipponica, and subsequently found in sea hares that graze on these algae, represents a class of marine-derived compounds with potential anti-tumor properties. While direct and extensive studies on the anti-tumor activity of purified this compound are limited in publicly accessible scientific literature, a growing body of evidence demonstrates the significant cytotoxic and anti-proliferative effects of extracts from Laurencia species and sea hares against various cancer cell lines. This technical guide synthesizes the available preclinical data, details the experimental methodologies employed, and explores the potential mechanisms of action, providing a foundational resource for researchers and drug development professionals interested in this promising area of cancer research.

Quantitative Analysis of Cytotoxic Activity

Several studies have demonstrated the dose-dependent cytotoxic effects of extracts from various Laurencia species and sea hares on a range of human cancer cell lines. These findings are summarized below.

Table 1: Cytotoxicity of Laurencia Species Extracts against Human Cancer Cell Lines

| Laurencia Species | Cancer Cell Line | Assay | IC50 Value | Reference |

| Laurencia karachiana | A549 (Lung Adenocarcinoma) | MTT | 56.85 µg/mL | |

| Laurencia karachiana | L929 (Normal Mouse Fibroblast) | MTT | 219.05 µg/mL | |

| Laurencia obtusa | AGS (Gastric Adenocarcinoma) | Not Specified | 9.23 µg/mL (Hex:AcOEt fraction) | |

| Laurencia catarinensis | Various | Not Specified | See reference for details | |

| Laurencia majuscula | Various | Not Specified | See reference for details |

Table 2: Cytotoxicity of Sea Hare Extracts against Human Cancer Cell Lines

| Sea Hare Species/Preparation | Cancer Cell Line | Assay | Results | Reference |

| Aplysia kurodai | HeLa (Cervical Cancer) | Not Specified | Moderate cytotoxicity | |

| Sea Hare Hydrolysate (SHH) | A549 (Non-Small Cell Lung) | MTT | 49.5% viability reduction at 100 µg/mL |

These data indicate that extracts from Laurencia algae and sea hares possess significant and, in some cases, selective cytotoxic activity against cancer cells. The promising selectivity of the Laurencia karachiana extract, being significantly more toxic to lung cancer cells than to normal fibroblasts, is a particularly noteworthy finding for therapeutic development.

Experimental Protocols

The following section details the methodologies commonly employed in the cited studies to evaluate the in vitro anti-tumor activity of marine-derived compounds.

Cell Viability and Cytotoxicity Assays

The most frequently cited method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Laurencia extract) and incubated for a specified period (typically 24-72 hours).

-

MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis. The Annexin V-FITC/Propidium Iodide (PI) double staining assay is a standard method.

Annexin V-FITC/PI Staining Protocol

-

Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the MTT assay.

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

-

Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

-

Resuspension: The cell pellet is resuspended in a binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature.

-

Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry can also be used to determine the effect of a compound on the cell cycle.

Cell Cycle Analysis Protocol

-

Cell Culture and Treatment: Cells are cultured and treated with the test compound.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye such as Propidium Iodide.

-

Flow Cytometric Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Western Blot Protocol

-

Protein Extraction: Following treatment, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard method like the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, caspases).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Figure 1. General experimental workflow for assessing in vitro anti-tumor activity.

While the precise signaling pathways affected by this compound have not been elucidated, based on the activities of other marine-derived anti-cancer agents, a general model of apoptosis induction can be proposed.

Figure 2. Putative apoptosis signaling pathways targeted by marine-derived compounds.

Potential Mechanisms of Action

The observed cytotoxic effects of extracts from Laurencia species and sea hares suggest that the active compounds, potentially including this compound, may induce cancer cell death through one or more established mechanisms.

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many successful chemotherapeutic agents function by inducing apoptosis in cancer cells. The modulation of apoptosis-regulating proteins, such as the Bcl-2 family (which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2) and the activation of caspases, are key indicators of apoptosis induction. Future studies on this compound should investigate its effects on these molecular markers.

-

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle can prevent cancer cells from proliferating. Compounds that induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) are of significant interest as anti-cancer agents. The anti-proliferative effects observed in the cited studies suggest that cell cycle analysis would be a valuable next step in characterizing the activity of this compound.

Conclusion and Future Directions

The available evidence strongly indicates that extracts from Laurencia algae and sea hares, the natural sources of this compound, possess significant in vitro anti-tumor activity. The observed cytotoxicity against a range of cancer cell lines, coupled with selectivity towards cancer cells in some cases, highlights the therapeutic potential of this class of marine natural products.

To fully realize the potential of this compound as a lead compound for cancer therapy, further research is imperative. Future studies should focus on:

-

Isolation and Purification: The isolation of pure this compound is essential to definitively assess its intrinsic anti-tumor activity and to establish a clear structure-activity relationship.

-

Broad-Spectrum Screening: The cytotoxic effects of purified this compound should be evaluated against a comprehensive panel of human cancer cell lines to determine its spectrum of activity.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action are required, including its effects on apoptosis, cell cycle progression, and key signaling pathways involved in cancer cell survival and proliferation.

-

In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models to evaluate the anti-tumor efficacy and safety of this compound.

Preclinical Efficacy of Laureatin and Related Compounds: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature contains limited specific data on the preclinical anti-cancer efficacy of the natural product "Laureatin." This guide, therefore, provides a comprehensive overview based on the known cytotoxic activities of compounds derived from the marine red algae genus Laurencia, from which this compound is isolated. The experimental protocols and pathway analyses presented herein represent a standard framework for the preclinical evaluation of a novel natural product with therapeutic potential.

Introduction: The Therapeutic Potential of Marine Natural Products

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. The genus Laurencia, a type of red algae, is particularly known for producing halogenated terpenes, diterpenes, and acetogenins (B1209576) that exhibit significant cytotoxic properties.[1] While research on the specific compound "this compound" is sparse, studies on crude extracts and other isolated compounds from species like Laurencia obtusa and Laurencia papillosa have demonstrated promising anti-cancer activity, making this class of molecules a subject of interest for drug development professionals.[2][3][4]

This document serves as a technical guide for researchers and scientists, outlining the standard methodologies for evaluating the preclinical efficacy of a marine natural product, using the context of Laurencia-derived compounds as an illustrative example.

In Vitro Efficacy of Laurencia-Derived Compounds

The initial phase of preclinical assessment involves evaluating the cytotoxic and anti-proliferative effects of a compound on cancer cell lines in a controlled laboratory setting. Studies on extracts from Laurencia species have shown significant activity against various human cancer cell lines.

Summary of Cytotoxic Activity

The following table summarizes the reported in vitro cytotoxicity of extracts and compounds from Laurencia species. This data provides a rationale for pursuing further preclinical development of related molecules like this compound.

| Species / Compound | Cancer Cell Line(s) | Assay Type | Efficacy Metric (IC₅₀) | Reference |

| Laurencia obtusa (Hex:AcOEt fraction) | Adenocarcinoma gastric (AGS) | Cytotoxicity Assay | 9.23 µg/mL | [3] |

| Laurencia papillosa (Ethanol/Chloroform extract) | Acute Lymphoblastic Leukemia (Jurkat) | Trypan Blue Exclusion | 57.77 µg/mL | |

| Laurencia papillosa (Ethanol/Water extract) | Acute Lymphoblastic Leukemia (Jurkat) | Trypan Blue Exclusion | 121.64 µg/mL | |

| Brominated Diterpenes from L. obtusa | MCF7 (breast), PC3 (prostate), HeLa (cervix), A431 (epidermis), K562 (myeloid) | Cytotoxicity Assay | Significant Activity Reported |

Standard Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Objective: To assess the dose-dependent cytotoxic effect of a test compound (e.g., this compound) on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, AGS, Jurkat)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Test compound stock solution (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microplates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ to 4 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Efficacy Assessment

Compounds that demonstrate promising in vitro activity are advanced to in vivo studies using animal models to evaluate their anti-tumor efficacy, tolerability, and pharmacokinetic properties in a whole-organism setting. The patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are common choices.

Standard Experimental Protocol: Xenograft Mouse Model

This protocol outlines a generalized procedure for assessing the anti-tumor activity of a test compound in an immunodeficient mouse model.

Objective: To determine the in vivo anti-tumor efficacy of a test compound against human tumors grown in immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., Athymic Nude, SCID)

-

Human cancer cells (e.g., 1-5 x 10⁶ cells per mouse)

-

Extracellular matrix gel (e.g., Matrigel) (optional)

-

Test compound formulated in a suitable vehicle

-

Vehicle control, positive control drug

-

Calipers, syringes, animal scales

Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the study.

-

Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor formation. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), measure them with calipers every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width²) / 2.

-

Randomization and Dosing: When tumors reach the target size, randomize the animals into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).

-

Treatment Administration: Administer the test compound and controls via the planned route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule and duration (e.g., daily for 21 days).

-

Endpoint Analysis: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be concluded when tumors in the control group reach a predetermined size limit.

-

Data Analysis: At the end of the study, calculate the TGI for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume and body weight between groups.

Illustrative Workflow for Preclinical Evaluation

The following diagram illustrates the logical flow from in vitro screening to in vivo validation for a novel natural product.

Caption: A generalized workflow for the preclinical assessment of a natural product.

Investigation of Molecular Mechanisms

Understanding the mechanism of action is critical for drug development. Anti-cancer agents often exert their effects by modulating key signaling pathways that control cell proliferation, survival, and growth. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and represent common therapeutic targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis.

Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway transduces signals from cell surface receptors to regulate gene expression, controlling processes like cell proliferation, differentiation, and survival. Its dysregulation is a common driver of tumorigenesis.

References

- 1. In Vitro and In Silico Evaluation of Red Algae Laurencia obtusa Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. In Vitro and In Silico Evaluation of Red Algae Laurencia obtusa Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and cytotoxic characterization of the marine red algae Sarconema filiforme and Laurencia obtusa [journals.ekb.eg]

The Bioavailability and Pharmacokinetics of Laureatin: A Review of a Data-Deficient Landscape

Researchers, scientists, and drug development professionals exploring the therapeutic potential of the marine-derived natural product, Laureatin, are met with a significant knowledge gap. Despite its intriguing chemical structure and reported biological activities, a comprehensive understanding of its bioavailability and pharmacokinetic profile remains elusive. This in-depth guide synthesizes the currently available information and highlights the critical need for further research to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Currently, there is a notable absence of published quantitative data on the bioavailability and pharmacokinetics of this compound. Peer-reviewed studies detailing key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are not available in the public domain. Consequently, the creation of summary data tables and detailed experimental protocols for this compound is not feasible at this time.

What is Known About this compound

This compound is a halogenated C15-acetogenin, a class of secondary metabolites produced by marine red algae of the genus Laurencia.[1] Its chemical structure is characterized by the presence of an oxetane (B1205548) ring, a four-membered cyclic ether.[2][3] The biological activity of this compound has been noted, primarily for its insecticidal properties.[4]

The Influence of Chemical Structure on Pharmacokinetic Potential

While specific data for this compound is lacking, the scientific literature provides insights into how its structural features—namely, halogenation and the oxetane moiety—may generally influence the pharmacokinetic properties of a compound.

Halogenated compounds, particularly those containing bromine, are common in marine environments.[5] The inclusion of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and ability to cross biological membranes, thereby affecting its ADME profile.[6][7][8]

The oxetane ring is a feature of interest in medicinal chemistry. Its incorporation into a molecule can impact physicochemical properties such as solubility and metabolic stability. For some compounds, the addition of an oxetane group has been shown to improve pharmacokinetic parameters.[9][10] However, without empirical data, the effect of the oxetane ring on this compound's specific pharmacokinetic profile remains speculative.

The Path Forward: A Call for Preclinical Research

To unlock the therapeutic potential of this compound, a thorough investigation into its bioavailability and pharmacokinetics is imperative. The following experimental workflow outlines the necessary steps to build a comprehensive ADME profile for this marine natural product.

A critical first step is the development and validation of a sensitive and specific bioanalytical method, likely utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound in biological matrices such as plasma, urine, and feces.[11][12][13][14][15] Following this, in vitro metabolism studies using liver microsomes and hepatocytes would provide initial insights into this compound's metabolic stability and potential routes of biotransformation.

Subsequently, in vivo studies in appropriate animal models are essential.[16][17][18] These studies would involve administering this compound via different routes, including intravenous and oral, to determine its absolute bioavailability and key pharmacokinetic parameters. The data generated from these studies would be crucial for understanding the ADME profile of this compound and would inform any future preclinical and clinical development.

Signaling Pathways: An Uncharted Territory

Similar to the lack of pharmacokinetic data, the specific signaling pathways modulated by this compound have not been elucidated. Identifying the molecular targets and mechanisms of action of this compound would be a vital area of future research, enabling the scientific community to understand its biological effects and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Halogenated compounds from marine algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 13. medwinpublisher.org [medwinpublisher.org]

- 14. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Laureatin: A Marine-Derived Compound of Interest

[20] A review of the preclinical pharmacology, clinical efficacy and tolerability of loratadine (B1675096), a new nonsedating H1-antihistamine - PubMed Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. Loratadine has not been associated with cardiotoxicity, and it does not produce significant drug interactions. ... MeSH terms. Animals; Anti-Allergic Agents / adverse effects; Anti-Allergic Agents / pharmacology; Anti-Allergic Agents / therapeutic use; Histamine (B1213489) H1 Antagonists / adverse effects; Histamine H1 Antagonists / pharmacology; Histamine H1 Antagonists / therapeutic use; Humans; Loratadine / adverse effects; Loratadine / pharmacology*; Loratadine / therapeutic use. ... The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. ... Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. ... The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. --INVALID-LINK--

[1] Loratadine - StatPearls - NCBI Bookshelf (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine (B6355638) derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. ... (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Go to: ... Mechanism of Action. Loratadine is a potent and long-acting second-generation histamine H1 receptor antagonist with selective peripheral H1-receptor antagonist activity. Histamine is the primary mediator of allergic reactions. Histamine is released from mast cells and basophils and then binds to H1-receptors on various cells, causing the symptoms of an allergic reaction. Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. ... (2024-05-08) Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. Loratadine does not cross the blood-brain barrier to a significant extent, which is why it is considered a non-sedating antihistamine. The non-sedating effect is due to its low affinity for central nervous system H1-receptors. 2

[3] Loratadine - an overview | ScienceDirect Topics Loratadine is a long-acting antihistamine that selectively inhibits peripheral histamine H1 receptors. It is a second-generation agent and has a nonsedating effect. It is used for the symptomatic relief of allergy, such as hay fever (allergic rhinitis), urticaria (hives), and other skin allergies. 2

[4] Loratadine exerts H1 receptor-independent anti-inflammatory effects by targeting TAK1 - PubMed (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) MeSH terms. Animals; Anti-Inflammatory Agents / pharmacology; Cell Line; Gastritis / drug therapy; Histamine H1 Antagonists / pharmacology; Humans; Loratadine / pharmacology; MAP Kinase Kinase Kinases / metabolism; Mice; Transcription Factor AP-1 / metabolism. ... (2022-04-03) Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. ... (2022-04-03) Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. 2

[5] Loratadine - DrugBank Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. Loratadine is available as a generic medication. ... Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. ... Loratadine is a second-generation H1 histamine antagonist that is used to treat the symptoms of allergic rhinitis and urticaria. It is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. ... Loratadine is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. 2

Loratadine inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway - PubMed (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) MeSH terms. Animals; Brain Neoplasms / drug therapy; Cell Line, Tumor; Cell Movement / drug effects; Cell Proliferation / drug effects; Glioma / drug therapy; Humans; Loratadine / pharmacology*; Mice; Phosphatidylinositol 3-Kinase / metabolism; Proto-Oncogene Proteins c-akt / metabolism; Signal Transduction / drug effects. ... (2022-09-01) In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. ... (2022-09-01) Abstract. Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. 6 Unveiling the Therapeutic Potential of this compound and Related Compounds: A Technical Guide

Introduction

This technical whitepaper provides an in-depth exploration of the therapeutic potential of this compound, a natural product isolated from marine algae, and other related compounds exhibiting significant anti-inflammatory, anticancer, and neuroprotective properties. While research on this compound itself is nascent, focusing primarily on its insecticidal activities and complex synthesis, this guide will also delve into the pharmacological profiles of more extensively studied agents that share similar therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of current knowledge, including mechanistic insights, quantitative data, and detailed experimental protocols.

This compound is a fascinating and structurally complex natural product isolated from the red algae Laurencia nipponica. Its intricate molecular architecture features an eight-membered cyclic ether containing an oxetane (B1205548) ring and bromine atoms. To date, the primary biological activity reported for this compound is its potent insecticidal effect, particularly as a mosquito larvicide. The total synthesis of this compound and its isomer, isothis compound, has been a subject of significant interest in the field of organic chemistry, highlighting the challenges and ingenuity required to construct such a molecule.

While the therapeutic potential of this compound in human disease is yet to be extensively investigated, its unique structure warrants further exploration for novel pharmacological activities. The presence of halogen atoms and the strained ether rings are functionalities that can confer potent and selective biological effects.

Therapeutic Landscapes of Related Bioactive Compounds

Given the limited data on this compound's therapeutic applications, this guide will now focus on several well-researched compounds that exhibit the anti-inflammatory, anticancer, and neuroprotective effects relevant to modern drug discovery.

Anti-inflammatory and Anticancer Properties of Loratadine

Loratadine, a widely used second-generation antihistamine, has demonstrated significant anti-inflammatory and anticancer effects that are independent of its histamine H1 receptor antagonism.[4]

2.1.1. Mechanism of Action: Anti-inflammatory Effects

Loratadine exerts its anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. A primary mechanism involves the inhibition of transforming growth factor-β-activated kinase 1 (TAK1). This upstream inhibition leads to the suppression of the activator protein-1 (AP-1) signaling pathway, a critical regulator of pro-inflammatory gene expression. By inhibiting the phosphorylation of c-Jun and c-Fos, components of the AP-1 complex, loratadine effectively reduces the production of matrix metalloproteinases (MMPs), which play a crucial role in tissue degradation during inflammation.

Signaling Pathway: Loratadine's Anti-inflammatory Action

Caption: Loratadine inhibits TAK1, leading to reduced AP-1 activity and MMP production.

2.1.2. Mechanism of Action: Anticancer Effects

Recent studies have highlighted the potential of loratadine in cancer therapy, specifically in inhibiting the migration and invasion of glioma cells. This anticancer activity is mediated through the inhibition of the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival. By suppressing the phosphorylation of PI3K and AKT, loratadine disrupts downstream signaling cascades that promote cancer cell motility.

Signaling Pathway: Loratadine's Anticancer Action

Caption: Loratadine inhibits the PI3K/AKT pathway, suppressing glioma cell migration and invasion.

2.1.3. Quantitative Data

| Compound | Cell Line | Assay | Result | Reference |

| Loratadine | Glioma cells | Migration Assay | Dose-dependent inhibition | |

| Loratadine | Glioma cells | Invasion Assay | Dose-dependent inhibition |

2.1.4. Experimental Protocols

-

Cell Culture: Human glioma cell lines (e.g., U87, U251) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Migration and Invasion Assays:

-

Wound Healing Assay: Cells are grown to confluence in 6-well plates. A sterile pipette tip is used to create a scratch. Cells are then treated with varying concentrations of loratadine. The rate of wound closure is monitored and quantified over 24-48 hours.

-

Transwell Invasion Assay: Transwell inserts with Matrigel-coated membranes are used. Glioma cells are seeded in the upper chamber with serum-free medium containing different concentrations of loratadine. The lower chamber is filled with medium containing 10% FBS as a chemoattractant. After a defined incubation period, non-invading cells are removed, and invading cells on the lower surface of the membrane are fixed, stained, and counted.

-

-

Western Blot Analysis: To assess the phosphorylation status of PI3K and AKT, cells are treated with loratadine for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the blots are probed with primary antibodies specific for total and phosphorylated forms of PI3K and AKT. Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence detection system are used for visualization.

Conclusion and Future Directions

While the therapeutic potential of this compound remains largely unexplored beyond its insecticidal properties, its complex and unique chemical structure holds promise for the discovery of novel bioactivities. The study of related compounds like loratadine reveals that molecules can possess multifaceted therapeutic effects, including anti-inflammatory and anticancer properties, often through mechanisms independent of their primary pharmacological targets.

Future research should focus on:

-

Systematic screening of this compound and its synthetic analogues for a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

-

Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Preclinical evaluation in relevant animal models to assess the in vivo efficacy and safety of these compounds.

By continuing to explore the vast chemical diversity of natural products from marine and other sources, the scientific community can uncover novel therapeutic agents to address unmet medical needs.

References

- 1. Toward a formal synthesis of this compound: unexpected rearrangements involving cyclic ether nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. "Part 1. Synthesis of this compound. Part 2. Synthesis of glycosphingolipid" by Bernard Fernando Castillo [digitalcommons.lib.uconn.edu]

- 5. Total Synthesis of this compound & Isothis compound by Kim [organic-chemistry.org]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

An Overview of Laureatin and its Congeners: From Marine Origins to Therapeutic Potential

This compound and its related compounds, a family of C15 acetogenins (B1209576) primarily isolated from marine red algae of the Laurencia genus, represent a compelling area of research for the development of novel therapeutic agents. These compounds exhibit a diverse range of biological activities, most notably potent insecticidal and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structures, biological activities, and synthetic approaches related to this compound and its analogs, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Analogs

This compound is a halogenated C15 acetogenin (B2873293) characterized by a unique cyclic ether system. Its core structure features an eight-membered ether ring and an oxetane (B1205548) ring. Isothis compound (B216581) is a closely related isomer. The Laurencia genus is a rich source of a variety of halogenated secondary metabolites, including other C15 acetogenins that share structural similarities with this compound, such as laurencin, as well as various sesquiterpenes and diterpenes.[1][2] These related compounds often differ in the degree and position of halogenation, the stereochemistry of chiral centers, and the arrangement of cyclic ether rings.

Biological Activity

The biological activities of this compound and its analogs are a primary driver of research in this field.

Insecticidal Activity

Cytotoxic Activity

A significant body of research has focused on the cytotoxic effects of compounds isolated from Laurencia species. Various C15 acetogenins and other metabolites have shown inhibitory activity against a range of human cancer cell lines.

| Compound/Extract | Cell Line(s) | Activity (IC50/GI50/LC50) | Reference(s) |

| Isolaurenidificin | A549, HepG-2, HCT116, MCF-7, PC-3 | Weak cytotoxicity | [5] |

| Bromlaurenidificin | A549, HepG-2, HCT116, MCF-7, PC-3 | Weak cytotoxicity | |

| Isolaurenidificin | Peripheral blood neutrophils | Potent cytotoxic activity | |

| Bromlaurenidificin | Peripheral blood neutrophils | Potent cytotoxic activity | |

| Isolaurenidificin | Artemia salina | LC50 > 12 mM | |

| Bromlaurenidificin | Artemia salina | LC50 > 12 mM | |

| Isoaplysin | HT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMA | Average GI50 of 23 µM | |

| Debromoaplysinol | HT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMA | Average GI50 of 14 µM |

Table 1: Summary of Reported Cytotoxic Activities of this compound-related Compounds.

Mechanism of Action and Signaling Pathways